molecular formula C12H22BNO4S2 B3108036 (2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid CAS No. 163520-14-7

(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid

Cat. No.: B3108036
CAS No.: 163520-14-7
M. Wt: 319.3 g/mol
InChI Key: WNDRLWHRDDJBRR-UHFFFAOYSA-N
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Description

(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring

Scientific Research Applications

Chemistry

In chemistry, (2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid is used as a building block for synthesizing more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions .

Biology and Medicine

In biology and medicine, this compound can be used to develop new pharmaceuticals. Boronic acids are known for their ability to inhibit certain enzymes, making them potential candidates for drug development .

Industry

In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action for boronic acids in chemical reactions often involves the formation of cyclic boronic esters from boronic acids and other derivatives . This interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Safety and Hazards

The safety data sheet for a similar compound, “2-(tert-Butylamino)sulfonylphenylboronic acid”, indicates that it is harmful if swallowed . It is recommended for R&D use only and not for medicinal use .

Future Directions

Benchtop stable MIDA boronates have been found compatible with various common synthetic reagents, opening the doors for the synthesis of various small building blocks, natural products, and bioactive compounds . This suggests potential future directions in the development of new synthetic methodologies using boronic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid typically involves the formation of the boronic acid group through established methods such as the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organoboron compounds .

Industrial Production Methods

Industrial production of boronic acids often involves the use of nickel or palladium catalysts to facilitate the coupling reactions. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate, and solvents like ethanol or toluene. Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield boronic esters .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(tert-butylsulfamoyl)-5-(2-methylpropyl)thiophen-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BNO4S2/c1-8(2)6-9-7-10(13(15)16)11(19-9)20(17,18)14-12(3,4)5/h7-8,14-16H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDRLWHRDDJBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC(=C1)CC(C)C)S(=O)(=O)NC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-iso-Butyl-N-tert-butylthiophene-2-sulfonamide (10.6 g, 0.039 mol, see step (b) above) was dissolved in THF (165 mL) under N2 and then cooled to −78° C. n-BuLi (1.6 M, 60.19 mL, 0.096 mol) was added via a syringe. The reaction mixture was stirred at −20° C. for 4 h. The tri-iso-propylborate (13.3 mL, 0.058 mol) was then added via a syringe and the reaction mixture was stirred overnight at room temperature. The reaction was quenched with 2 M HCl (20 mL). The organic phase was separated and the water phase was extracted with EtOAc (3×100 mL). The combined organic phase was washed with brine, dried and concentrated in vacuo. The product was used without further purification. MS (ESI+) m/z: 236.8
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
60.19 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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